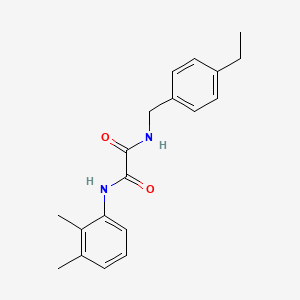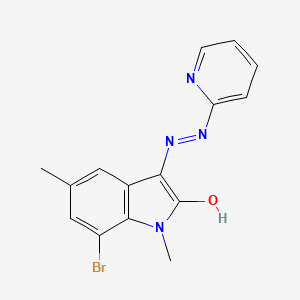![molecular formula C19H24O2 B5088434 1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene), commonly known as Bis(2,3-dimethylphenyl) ether, is a chemical compound that has been extensively studied for its applications in various fields. This compound is widely used in the synthesis of polymers, as a solvent, and as a stabilizer for fuels and lubricants.
作用机制
Bis(2,3-dimethylphenyl) ether acts as an antioxidant and thermal stabilizer by inhibiting the oxidation of fuels and lubricants. It achieves this by reacting with free radicals and other reactive species that are formed during the oxidation process. The reaction between Bis(2,3-dimethylphenyl) ether and these species results in the formation of stable products that do not contribute to further oxidation.
Biochemical and Physiological Effects:
Bis(2,3-dimethylphenyl) ether has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have toxic effects on the liver, kidney, and reproductive system. Further studies are required to fully understand the potential health effects of Bis(2,3-dimethylphenyl) ether.
实验室实验的优点和局限性
Bis(2,3-dimethylphenyl) ether has several advantages for use in lab experiments. It is a stable and relatively non-reactive compound, making it easy to handle and store. It is also readily available and relatively inexpensive. However, one limitation of Bis(2,3-dimethylphenyl) ether is that it may have toxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Bis(2,3-dimethylphenyl) ether. One area of interest is the development of new applications for this compound, particularly in the field of polymer synthesis. Another area of interest is the study of the potential health effects of Bis(2,3-dimethylphenyl) ether, particularly with regard to its toxicity. Additionally, there is a need for further research into the mechanism of action of Bis(2,3-dimethylphenyl) ether, particularly with regard to its antioxidant and thermal stabilizing properties.
Conclusion:
Bis(2,3-dimethylphenyl) ether is a chemical compound that has been extensively studied for its applications in various fields. Its synthesis method is relatively simple, and it is widely used in the production of high-performance polymers, as a solvent, and as a stabilizer for fuels and lubricants. Bis(2,3-dimethylphenyl) ether acts as an antioxidant and thermal stabilizer by inhibiting the oxidation of fuels and lubricants. While it has several advantages for use in lab experiments, it may have toxic effects on the liver, kidney, and reproductive system. Further research is required to fully understand the potential health effects of Bis(2,3-dimethylphenyl) ether and to develop new applications for this compound.
合成方法
The synthesis of Bis(2,3-dimethylphenyl) ether can be achieved by reacting 2,3-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained by distillation and recrystallization. The yield of the reaction is typically high, and the purity of the product can be improved by further purification techniques.
科学研究应用
Bis(2,3-dimethylphenyl) ether has been extensively studied for its applications in various fields. In the field of polymer synthesis, it is used as a crosslinking agent for the production of high-performance polymers. It is also used as a solvent for the production of polymeric materials such as polyesters and polyurethanes. In the field of fuel and lubricant stabilization, Bis(2,3-dimethylphenyl) ether is used as an antioxidant and thermal stabilizer.
属性
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-8-5-10-18(16(14)3)20-12-7-13-21-19-11-6-9-15(2)17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKULNAYXGCWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5088368.png)
![1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)

![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B5088436.png)
![3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5088450.png)

![2-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5088466.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)
